molecular formula C17H24O2 B14224598 8-(Benzyloxy)-2,6-dimethyloct-2-enal CAS No. 503843-91-2

8-(Benzyloxy)-2,6-dimethyloct-2-enal

Cat. No.: B14224598
CAS No.: 503843-91-2
M. Wt: 260.4 g/mol
InChI Key: ZTHPXRIXGXSZFX-UHFFFAOYSA-N
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Description

8-(Benzyloxy)-2,6-dimethyloct-2-enal is an organic compound that features a benzyloxy group attached to an octenal backbone

Preparation Methods

The synthesis of 8-(Benzyloxy)-2,6-dimethyloct-2-enal can be achieved through several synthetic routes. One common method involves the alkylation of 8-hydroxyquinoline with benzyl bromide under basic conditions to form the benzyloxy derivative. This intermediate can then be subjected to further reactions to introduce the dimethyloctenal moiety. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

8-(Benzyloxy)-2,6-dimethyloct-2-enal undergoes various chemical reactions, including:

Scientific Research Applications

8-(Benzyloxy)-2,6-dimethyloct-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Benzyloxy)-2,6-dimethyloct-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in covalent bonding or reversible interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

8-(Benzyloxy)-2,6-dimethyloct-2-enal can be compared with other similar compounds, such as:

    8-Hydroxyquinoline: Lacks the benzyloxy group but shares the quinoline backbone.

    8-Benzyloxyquinoline: Similar structure but without the dimethyloctenal moiety.

    2,6-Dimethyloct-2-enal: Lacks the benzyloxy group but shares the octenal backbone.

The uniqueness of this compound lies in its combination of the benzyloxy group and the dimethyloctenal moiety, which imparts distinct chemical and biological properties .

Properties

CAS No.

503843-91-2

Molecular Formula

C17H24O2

Molecular Weight

260.4 g/mol

IUPAC Name

2,6-dimethyl-8-phenylmethoxyoct-2-enal

InChI

InChI=1S/C17H24O2/c1-15(7-6-8-16(2)13-18)11-12-19-14-17-9-4-3-5-10-17/h3-5,8-10,13,15H,6-7,11-12,14H2,1-2H3

InChI Key

ZTHPXRIXGXSZFX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C=O)CCOCC1=CC=CC=C1

Origin of Product

United States

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